REACTION_CXSMILES
|
[Cl-].[Li+].C([Mg]Cl)(C)C.I[C:9]1[CH:19]=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][CH:10]=1.[CH:20]1([C:25](Cl)=[O:26])[CH2:24][CH2:23][CH2:22][CH2:21]1>O1CCCC1.[Cu]I>[CH:20]1([C:25]([C:9]2[CH:19]=[CH:18][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:11][CH:10]=2)=[O:26])[CH2:24][CH2:23][CH2:22][CH2:21]1 |f:0.1.2|
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Name
|
|
Quantity
|
13.9 mL
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Type
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reactant
|
Smiles
|
[Cl-].[Li+].C(C)(C)[Mg]Cl
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Name
|
|
Quantity
|
4971 mg
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Type
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reactant
|
Smiles
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IC1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
3580 mg
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Type
|
reactant
|
Smiles
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C1(CCCC1)C(=O)Cl
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Name
|
Copper(I) iodide
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Quantity
|
1.03 g
|
Type
|
catalyst
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Smiles
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[Cu]I
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Control Type
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UNSPECIFIED
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Setpoint
|
-40 °C
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Type
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CUSTOM
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Details
|
The solution was stirred at −40° C. for 50 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to warm to −15° C.
|
Type
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STIRRING
|
Details
|
stir for 8 minutes
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Duration
|
8 min
|
Type
|
TEMPERATURE
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Details
|
The solution was cooled back to −40° C.
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Type
|
TEMPERATURE
|
Details
|
to gradually warm to 0° C. over 3 hours
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Duration
|
3 h
|
Type
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CUSTOM
|
Details
|
The mixture was quenched with 1 N HCl (20 mL)
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Type
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ADDITION
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Details
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diluted with ethyl acetate
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Type
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STIRRING
|
Details
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The mixture was stirred at room temperature for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
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Type
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FILTRATION
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Details
|
The mixture was filtered through celite
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Type
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CUSTOM
|
Details
|
the filtrate transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (0-20% ethyl acetate in heptane)
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C(=O)C1=CC=C(C(=O)OCC)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |